5-Bromo-2-(isopropylamino)pyrimidine

概要

説明

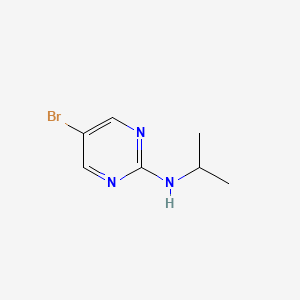

5-Bromo-2-(isopropylamino)pyrimidine: is a heterocyclic organic compound with the molecular formula C7H10BrN3 and a molecular weight of 216.08 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and an isopropylamino group at the 2nd position of the pyrimidine ring . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(isopropylamino)pyrimidine typically involves the bromination of 2-(isopropylamino)pyrimidine. This can be achieved through the reaction of 2-(isopropylamino)pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and by-products .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(isopropylamino)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form various substituted pyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products: The major products formed from these reactions are various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .

科学的研究の応用

Medicinal Chemistry Applications

5-Bromo-2-(isopropylamino)pyrimidine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Antiviral Agents : Compounds derived from this compound have shown potential as antiviral agents. Research indicates that derivatives of this compound can inhibit viral replication, making them candidates for further development in antiviral therapies .

- Anticancer Properties : The compound has been investigated for its anticancer properties. Certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that they could be developed into effective chemotherapeutic agents .

- Enzyme Inhibitors : this compound is involved in the synthesis of P38 MAP kinase inhibitors, which are relevant in treating inflammatory diseases and certain cancers. These inhibitors target specific pathways in cellular signaling, offering a therapeutic route for conditions such as rheumatoid arthritis .

Case Studies and Research Findings

Several studies highlight the practical applications and effectiveness of this compound:

Case Study 1: Antiviral Development

A study evaluated the antiviral activity of derivatives synthesized from this compound against influenza viruses. The results demonstrated significant inhibition of viral replication in vitro, suggesting that these compounds could lead to new antiviral therapies .

Case Study 2: Anticancer Activity

Research focused on the cytotoxic effects of various derivatives on human cancer cell lines revealed that certain modifications to the this compound structure enhanced its efficacy. The findings indicate a promising avenue for developing new anticancer drugs based on this compound .

Case Study 3: Enzyme Inhibition

A detailed examination of enzyme inhibition by derivatives of this compound showed that specific structural modifications could lead to potent P38 MAP kinase inhibitors. These findings are crucial for advancing treatments for inflammation-related diseases .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Agents | Inhibition of viral replication | Significant activity against influenza viruses |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | Enhanced efficacy with specific structural modifications |

| Enzyme Inhibitors | Targeting P38 MAP kinase for inflammatory diseases | Potent inhibitors identified through structural analysis |

作用機序

The mechanism of action of 5-Bromo-2-(isopropylamino)pyrimidine is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine atom and the isopropylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

類似化合物との比較

- 5-Bromo-2-(4-morpholino)pyrimidine

- 5-Bromo-N-isopropylpyrimidin-2-amine

- 2-Bromo-5-(methanesulfonyl)pyridine

Comparison: Compared to these similar compounds, 5-Bromo-2-(isopropylamino)pyrimidine is unique due to the presence of the isopropylamino group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

生物活性

5-Bromo-2-(isopropylamino)pyrimidine is a compound that belongs to the pyrimidine class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula CHBrN and is characterized by a bromine atom at the 5-position and an isopropylamino group at the 2-position of the pyrimidine ring. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Pyrimidines, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of pyrimidines exhibit significant activity against a range of pathogens, including bacteria, fungi, and viruses. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis and other resistant strains, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Recent studies highlight the anticancer potential of pyrimidine derivatives. In vitro assays have demonstrated that certain pyrimidines can inhibit cancer cell proliferation across various cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves targeting specific enzymes or pathways critical for tumor growth. For example, compounds related to this compound may interfere with DNA synthesis or repair mechanisms in cancer cells .

CNS Activity

There is emerging evidence that pyrimidine derivatives can exhibit central nervous system (CNS) activity. Compounds similar to this compound have been evaluated for their neuroprotective effects and potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds attractive candidates for further development in CNS-related therapies .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. Modifications to the pyrimidine ring or substituents can significantly alter pharmacokinetic properties and biological efficacy. For instance:

- Bromination at the 5-position has been associated with enhanced antibacterial activity.

- Alkyl substitutions , such as isopropylamine at the 2-position, may improve solubility and bioavailability, leading to better therapeutic outcomes .

Case Studies

- Antimicrobial Efficacy : A study evaluated several pyrimidine derivatives against multi-drug resistant strains of M. tuberculosis. Compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) below 1 μg/mL against both sensitive and resistant strains .

- Anticancer Activity : In a comparative study using MTT assays, several pyrimidine-based compounds showed IC values significantly lower than traditional chemotherapeutics like etoposide, indicating superior anticancer efficacy .

Research Findings Summary Table

特性

IUPAC Name |

5-bromo-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQAKBVJJMKLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586024 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77476-95-0 | |

| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。